molecular formula C17H23N3 B12931386 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine CAS No. 61442-53-3

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B12931386
CAS No.: 61442-53-3
M. Wt: 269.4 g/mol
InChI Key: IZMYWMIZFNZXPT-UHFFFAOYSA-N
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Description

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine is a heterocyclic compound with a pyrimidine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of butyl, trimethyl, and phenyl groups attached to the pyrimidine ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-benzonitrile with trimethylsilyl azide and t-butyl nitrite at low temperatures

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine is unique due to the specific combination of butyl, trimethyl, and phenyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

61442-53-3

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

5-butyl-N,N,6-trimethyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C17H23N3/c1-5-6-12-15-13(2)18-16(19-17(15)20(3)4)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3

InChI Key

IZMYWMIZFNZXPT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N=C1N(C)C)C2=CC=CC=C2)C

Origin of Product

United States

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